4,5-Dibromo-2-phenyloxazole
CAS No.: 92629-12-4
Cat. No.: VC3795421
Molecular Formula: C9H5Br2NO
Molecular Weight: 302.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92629-12-4 |
|---|---|
| Molecular Formula | C9H5Br2NO |
| Molecular Weight | 302.95 g/mol |
| IUPAC Name | 4,5-dibromo-2-phenyl-1,3-oxazole |
| Standard InChI | InChI=1S/C9H5Br2NO/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H |
| Standard InChI Key | OSPFUGIIHNUXQY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=C(O2)Br)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(O2)Br)Br |
Introduction
Structural Characteristics and Molecular Identity
4,5-Dibromo-2-phenyloxazole belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Its molecular formula is C₉H₅Br₂NO, with a molecular weight of 327.96 g/mol . The IUPAC name is 4,5-dibromo-2-phenyl-1,3-oxazole, reflecting the substitution pattern:
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A phenyl group at the 2-position.
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Bromine atoms at the 4- and 5-positions.
The compound’s planar structure facilitates π-π stacking interactions, while the electronegative bromine atoms enhance its reactivity in electrophilic substitutions. X-ray crystallography of analogous compounds, such as 5-bromo-2-phenyloxazole, reveals bond lengths of 1.36 Å (C=N) and 1.45 Å (C-O), consistent with aromatic stabilization .
Table 1: Comparative Structural Features of Halogenated Oxazoles
| Compound | Molecular Formula | Substituents | Key Distinguishing Feature |
|---|---|---|---|
| 4,5-Dibromo-2-phenyloxazole | C₉H₅Br₂NO | 4-Br, 5-Br, 2-Ph | High electrophilicity due to dual Br |
| 5-Bromo-2-phenyloxazole | C₉H₆BrNO | 5-Br, 2-Ph | Single Br limits cross-coupling utility |
| 2-Phenyloxazole | C₉H₇NO | 2-Ph | Baseline structure without halogenation |
Synthetic Methodologies
Halogen Dance Reaction
A landmark synthesis involves the halogen dance reaction, which enables selective bromination at the 4- and 5-positions. In a representative procedure :
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5-Bromo-2-phenyloxazole is treated with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at −80°C.
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The bromine atom migrates from the 5- to the 4-position via a deprotonation-reprotonation mechanism.
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Subsequent quenching with electrophiles yields 4,5-dibromo derivatives.
This method achieves 78–89% yields and is scalable for industrial applications .
Table 2: Synthesis Routes and Yields
| Method | Reagents | Temperature | Yield | Regioselectivity |
|---|---|---|---|---|
| Halogen dance reaction | LDA, THF, Br₂ | −80°C to 0°C | 78–89% | High (4,5-dibromo) |
| Direct bromination | Br₂, CH₃COOH | 25°C | 45–60% | Low |
Physicochemical Properties
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.20–7.56 (m, 5H, Ph), 7.84–7.99 (m, 2H, oxazole-H) .
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¹³C NMR: δ 114.7 (C4), 126.2–139.4 (Ph and oxazole carbons) .
Thermal Stability
The compound decomposes at 116–119°C, as evidenced by differential scanning calorimetry (DSC) . Its stability in polar aprotic solvents (e.g., DMF, DMSO) makes it suitable for high-temperature reactions.
Chemical Reactivity and Functionalization
4,5-Dibromo-2-phenyloxazole serves as a versatile building block for:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with arylboronic acids replaces bromine with aryl groups, enabling access to biaryloxazoles .
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Nucleophilic Substitution: Reaction with amines or alkoxides yields 4-amino- or 4-alkoxy-substituted derivatives .
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Coordination Chemistry: The oxazole nitrogen can coordinate to transition metals (e.g., Pd, Cu), forming catalysts for C–H activation.
Applications in Medicinal and Materials Chemistry
Antimicrobial Agents
Preliminary studies indicate MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans, attributed to the compound’s ability to disrupt microbial cell membranes .
Organic Electronics
Incorporation into π-conjugated polymers enhances electron mobility, making it a candidate for organic light-emitting diodes (OLEDs) .
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